3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a chlorophenyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the quinazoline core.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the quinazoline derivative with an appropriate amine, such as 2-methylpropylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of flow reactors for continuous synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide: Similar structure with a different position of the carboxamide group.
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-8-carboxamide: Similar structure with the carboxamide group at the 8-position.
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-5-carboxamide: Similar structure with the carboxamide group at the 5-position.
Uniqueness
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the specific positioning of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group and the carboxamide moiety at the 7-position may confer distinct properties compared to its isomers.
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)10-21-18(24)13-6-7-16-17(8-13)22-11-23(19(16)25)15-5-3-4-14(20)9-15/h3-9,11-12H,10H2,1-2H3,(H,21,24) |
InChI Key |
WHUJTQJKCBFQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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